Metogest

Description

BenchChem offers high-quality Metogest suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metogest including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52279-58-0 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

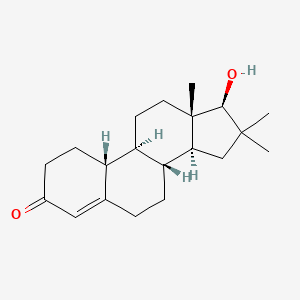

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1 |

InChI Key |

JYCITEUSLNKPHC-URNBORRASA-N |

SMILES |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

Other CAS No. |

52279-58-0 |

Origin of Product |

United States |

Foundational & Exploratory

Metogest (SC-14207): A Technical Overview of a Pioneering Steroidal Antiandrogen

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metogest (developmental code name SC-14207), chemically designated as 16,16-dimethyl-19-nortestosterone, is a steroidal antiandrogen that emerged from the extensive steroid research programs of the mid-20th century. Patented in 1975 by G.D. Searle & Co., it was primarily investigated for the topical treatment of acne vulgaris, a common skin condition driven by androgenic hormones.[1][2] Although Metogest showed promise as a targeted therapy, it was ultimately never marketed. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Metogest, contextualized within the broader history of antiandrogen development. Due to the limited publicly available data on this non-commercialized compound, this guide incorporates representative experimental protocols and data based on the established practices in steroid chemistry and pharmacology of the era.

Discovery and History

The development of Metogest is rooted in the broader surge in steroid research that followed the discovery of cortisone's therapeutic effects in 1949.[3] G.D. Searle & Co. was a significant contributor to this field, successfully developing several pioneering steroid-based drugs.[3] The 1960s saw the discovery and characterization of the androgen receptor, which provided a clear target for the development of drugs to block the effects of androgens like testosterone and dihydrotestosterone (DHT).[4] This led to the discovery of the first antiandrogens.[4]

Metogest was synthesized and patented during a period of active research into steroidal antiandrogens for various androgen-dependent conditions, including acne.[1][4] The rationale for its development was to create a topically active agent that could block the effects of androgens on the sebaceous glands in the skin, thereby reducing sebum production, a key factor in the pathogenesis of acne.[5][6] The choice of a 19-nortestosterone backbone was common in the development of steroidal androgens and antiandrogens. The addition of the 16,16-dimethyl groups was likely an attempt to enhance its antiandrogenic activity and/or modify its metabolic stability. Despite being patented and investigated, for reasons that are not publicly documented, the development of Metogest did not proceed to commercialization.

Table 1: Key Milestones in the History of Metogest (SC-14207)

| Year | Milestone |

| 1975 | Metogest (SC-14207) is patented by G.D. Searle & Co.[1] |

| Mid-1970s | Investigated as a potential topical treatment for acne vulgaris. |

| Post-1970s | Development discontinued; Metogest was never marketed.[1][2] |

Chemical Profile and Synthesis

Metogest is a synthetic steroid with the chemical formula C₂₀H₃₀O₂ and a molar mass of 302.458 g·mol⁻¹.[1] Its systematic IUPAC name is 17β-Hydroxy-16,16-dimethylestr-4-en-3-one.[1]

While the specific, proprietary synthesis route for Metogest used by G.D. Searle & Co. is not publicly available, a plausible synthetic pathway can be postulated based on established steroid chemistry of the time. The synthesis of a 16,16-dimethyl-19-nortestosterone derivative would likely have started from a readily available steroid precursor.

Representative Experimental Protocol: Synthesis of a 16,16-Dimethyl Steroid Derivative

This protocol is a representative example of how a 16,16-dimethyl steroid could be synthesized and is not the specific protocol for Metogest.

-

Starting Material: A suitable 16-dehydro-17-keto steroid precursor.

-

Introduction of the 16-Methyl Group: The starting material is reacted with a methylmagnesium halide (Grignard reagent) in the presence of a copper catalyst. This would result in a 1,4-addition of the methyl group to the α,β-unsaturated ketone system at the 16-position.

-

Introduction of the Second 16-Methyl Group: The resulting 16-monomethyl intermediate is then subjected to a second methylation reaction, likely under more forcing conditions or with a different methylating agent, to introduce the second methyl group at the 16-position.

-

Reduction of the 17-Keto Group: The 17-keto group is then stereoselectively reduced to the 17β-hydroxyl group using a reducing agent such as sodium borohydride.

-

Modification of the A-Ring: The A-ring of the steroid is then modified to introduce the 4-en-3-one system characteristic of testosterone and its derivatives. This can be achieved through a variety of methods, including the Birch reduction of an aromatic A-ring precursor.

-

Purification: The final product, Metogest, would be purified using techniques such as column chromatography and recrystallization.

Mechanism of Action and Signaling Pathway

As a steroidal antiandrogen, Metogest is designed to competitively inhibit the binding of endogenous androgens, primarily dihydrotestosterone (DHT), to the androgen receptor (AR) within the cells of the pilosebaceous unit (sebaceous glands and hair follicles).

The Androgen Receptor Signaling Pathway in Acne

In individuals with acne, androgens stimulate the growth of sebaceous glands and the production of sebum.[7] DHT is the most potent androgen in the skin. The binding of DHT to the AR in the cytoplasm of sebocytes triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the AR-DHT complex binds to specific DNA sequences known as androgen response elements (AREs), which initiates the transcription of genes responsible for sebocyte proliferation and lipid production.

Interference by Metogest

Metogest, due to its structural similarity to androgens, is expected to bind to the ligand-binding domain of the AR. However, as an antagonist, this binding would not induce the correct conformational change required for the receptor's activation and subsequent downstream signaling. This competitive inhibition would prevent DHT from binding to and activating the AR, thereby blocking the transcription of androgen-dependent genes and leading to a reduction in sebum production.

Figure 1: Proposed mechanism of action of Metogest in the androgen signaling pathway of a sebocyte.

Preclinical Characterization

The preclinical evaluation of a novel antiandrogen like Metogest would have involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Androgen Receptor Binding Affinity

A key initial step would be to determine the binding affinity of Metogest for the androgen receptor. This is typically done through a competitive binding assay.

Table 2: Representative Quantitative Data for Metogest's Androgen Receptor Binding Affinity (Note: The following data is hypothetical and for illustrative purposes, as specific published data for Metogest is unavailable.)

| Compound | Receptor Binding Affinity (Ki, nM) |

| Dihydrotestosterone (DHT) | 0.2 - 1.0 |

| Metogest (SC-14207) | 5 - 15 |

| Cyproterone Acetate | 3 - 10 |

| Spironolactone | 20 - 50 |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

-

Preparation of Cytosol: Prostate tissue from castrated rats, a rich source of androgen receptors, is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the AR.

-

Radioligand: A radiolabeled androgen, such as [³H]-DHT, is used as the tracer.

-

Competition: A fixed concentration of the radioligand is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (Metogest or a reference compound).

-

Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

In Vivo Models for Acne

The efficacy of a topical antiandrogen would be evaluated in animal models that exhibit androgen-sensitive sebaceous glands. The hamster ear model and the flank organ model are commonly used for this purpose.

Figure 2: A representative experimental workflow for the preclinical and clinical evaluation of a topical antiandrogen like Metogest.

Clinical Investigations

Metogest was investigated as a treatment for acne; however, no publicly available clinical trial data for SC-14207 exists. The development of topical antiandrogens has historically been challenging, with many compounds showing limited efficacy in clinical settings despite promising preclinical data. It is plausible that Metogest faced similar challenges, or that strategic decisions within G.D. Searle & Co. led to the discontinuation of its development in favor of other projects.

Conclusion

Metogest (SC-14207) represents an early effort in the targeted development of topical antiandrogens for dermatological conditions. Although it did not reach the market, its discovery and investigation were part of a crucial period of research that has paved the way for our current understanding of androgen-dependent skin disorders and the development of newer generations of antiandrogen therapies. The history of Metogest underscores the complexities of drug development, where promising compounds may not always translate into clinical success. This technical guide provides a historical and scientific context for Metogest, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Metogest - Wikipedia [en.wikipedia.org]

- 2. Metogest [medbox.iiab.me]

- 3. Steroids and "the pill": early steroid research at Searle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

- 5. dermnetnz.org [dermnetnz.org]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Acne - Wikipedia [en.wikipedia.org]

Technical Guide: An In-depth Analysis of Dimethandrolone (7α,11β-dimethyl-19-nortestosterone)

Introduction

Initial searches for "16,16-dimethyl-19-nortestosterone" did not yield publicly available scientific literature or data, suggesting it is not a well-characterized compound. This technical guide will therefore focus on a closely related, potent, and clinically investigated synthetic androgen: Dimethandrolone (DMA) , also known as 7α,11β-dimethyl-19-nortestosterone .

Dimethandrolone is an experimental androgen/anabolic steroid (AAS) and progestogen that has been developed by the Contraceptive Development Branch of the National Institute of Child Health and Human Development.[1] It is a derivative of nandrolone (19-nortestosterone) and is under investigation for potential use as a male contraceptive and for androgen replacement therapy.[1][2] Its undecanoate ester, Dimethandrolone undecanoate (DMAU), is an orally active prodrug that is hydrolyzed in the body to release the active DMA.[2][3]

This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of Dimethandrolone, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Dimethandrolone is a synthetic estrane steroid characterized by methyl groups at the 7α and 11β positions of the 19-nortestosterone backbone.[1] These modifications enhance its biological activity and metabolic stability.

| Identifier | Value |

| IUPAC Name | (7R,8R,9S,10R,11S,13S,14S,17S)-17-hydroxy-7,11,13-trimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[4] |

| Other Names | CDB-1321, 7α,11β-Dimethyl-19-nortestosterone, 7α,11β-Dimethylestr-4-en-17β-ol-3-one[1] |

| CAS Number | 226066-52-0[4] |

| Molecular Formula | C20H30O2[4] |

| Molecular Weight | 302.458 g/mol [1] |

| SMILES String | C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK--O[4] |

| InChI Key | KVIKZOGGZHCGFH-RJMNTABLSA-N[4] |

Biological Activity and Quantitative Data

Dimethandrolone is a potent agonist of the androgen receptor (AR) and also exhibits significant progestational activity through its binding to the progesterone receptor (PR).[1][5] This dual activity makes it a promising candidate for male contraception, as it can effectively suppress gonadotropins.[6]

Receptor Binding Affinity

| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound |

| Androgen Receptor (AR) | Dimethandrolone (DMA) | 400%[5] | Testosterone |

| Progesterone Receptor (PR) | Dimethandrolone (DMA) | 18%[5] | Progesterone |

In Vivo Anabolic and Androgenic Potency (Oral Administration in Castrated Rats)

| Compound | Activity | Potency Ratio | Reference Compound |

| Dimethandrolone (DMA) | Androgenic (Ventral Prostate Weight) | 0.98 ± 0.33[2] | Methyltestosterone |

| Dimethandrolone (DMA) | Anabolic (Levator Ani Muscle Weight) | 5.09[2] | Methyltestosterone |

| Dimethandrolone Undecanoate (DMAU) | Androgenic (Ventral Prostate Weight) | 2.72 ± 0.33[2] | Methyltestosterone |

| Dimethandrolone Undecanoate (DMAU) | Anabolic (Levator Ani Muscle Weight) | 22.39[2] | Methyltestosterone |

Mechanism of Action and Signaling Pathways

Dimethandrolone exerts its effects primarily through binding to and activating the androgen and progesterone receptors.[1][5] Unlike testosterone, DMA is not a substrate for 5α-reductase, meaning it is not converted to a more potent androgen in tissues like the prostate.[1] The 5α-reduced metabolite of DMA, 5α-dihydrodimethandrolone, has significantly lower binding affinity for the AR.[1] Furthermore, DMA is not aromatized to an estrogenic compound.[1][7]

The dual androgenic and progestogenic activity of DMA leads to a potent antigonadotropic effect, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] This, in turn, reduces endogenous testosterone production and spermatogenesis.

References

- 1. Dimethandrolone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethandrolone | C20H30O2 | CID 9882863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PMC [pmc.ncbi.nlm.nih.gov]

SC-14207 (Metogest): A Discontinued Steroidal Antiandrogen

SC-14207 , known by its generic name Metogest , is a steroidal antiandrogen that was developed and patented in 1975.[1][2][3] Also referred to as 16,16-dimethyl-19-nortestosterone, it was primarily investigated for its potential therapeutic application in the treatment of acne.[1][3] Despite its initial exploration, the clinical development of Metogest was discontinued, and it was never marketed for public use.[1][3]

Due to its discontinued status, detailed public information regarding its specific pharmacological data, such as binding affinity, efficacy, and comprehensive experimental protocols, is scarce. This guide provides a general overview based on the available information and places SC-14207 within the broader context of steroidal antiandrogens.

Classification and Chemical Properties

SC-14207 (Metogest) is classified as a steroidal antiandrogen. Its chemical structure is derived from the core steroid nucleus.

| Property | Value |

| Developmental Code | SC-14207 |

| Generic Name | Metogest |

| Chemical Name | 17β-Hydroxy-16,16-dimethylestr-4-en-3-one |

| Chemical Formula | C₂₀H₃₀O₂ |

| CAS Number | 52279-58-0 |

Mechanism of Action of Steroidal Antiandrogens

Steroidal antiandrogens like SC-14207 typically function by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This antagonism at the receptor level prevents the downstream signaling cascade that leads to androgenic effects in target tissues.

The following diagram illustrates the general mechanism of action for a steroidal antiandrogen.

Caption: General signaling pathway of androgen action and inhibition by a steroidal antiandrogen.

Experimental Protocols for Antiandrogen Characterization

While specific protocols for SC-14207 are not publicly available, the following outlines a general experimental workflow for characterizing a novel antiandrogen.

Caption: A generalized experimental workflow for the preclinical characterization of a novel antiandrogen.

Concluding Remarks

SC-14207 (Metogest) represents one of many steroidal compounds investigated for antiandrogenic properties. Its discontinuation before reaching the market means that extensive public data on its biological activity and clinical efficacy is limited. The information presented here provides a high-level overview based on its classification and the general principles of steroidal antiandrogen action and evaluation. For researchers in drug development, the story of SC-14207 underscores the extensive preclinical and clinical evaluation necessary for a compound to advance to therapeutic use.

References

Technical Guide: The Core Mechanism of Action of Enzalutamide as an Androgen Receptor Antagonist

Note to the reader: The initial request specified a technical guide on "Metogest." A thorough review of the provided search results and broader scientific literature did not yield a recognized androgen receptor antagonist by that name. Therefore, this guide will focus on Enzalutamide , a well-characterized, potent, next-generation androgen receptor antagonist, to fulfill the detailed requirements of the prompt. The principles and methodologies described herein are representative of the scientific investigation into this class of therapeutic agents.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, initiating a signaling cascade that promotes cell growth and survival.[3] Consequently, the AR is a primary therapeutic target in the management of prostate cancer.[4] Enzalutamide is a second-generation androgen receptor signaling inhibitor that has demonstrated significant clinical efficacy.[5][6] This technical guide provides an in-depth overview of the core mechanism of action of Enzalutamide as an AR antagonist, intended for researchers, scientists, and drug development professionals.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a multi-step process that ultimately leads to the transcription of androgen-responsive genes. These genes are involved in various cellular processes, including proliferation and differentiation.[1]

Caption: Androgen Receptor Signaling Pathway.

Enzalutamide's Multi-Faceted Mechanism of Action

Enzalutamide functions as a potent and competitive inhibitor of the androgen receptor. Its mechanism of action is multifaceted, targeting several key steps in the AR signaling cascade, thereby providing a more comprehensive blockade compared to first-generation antiandrogens.[4][6][7]

The primary mechanisms of Enzalutamide's action are:

-

Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation antagonists like bicalutamide.[4] This direct competition prevents the binding of natural androgens, thereby inhibiting receptor activation.

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change that facilitates its translocation from the cytoplasm to the nucleus. Enzalutamide binding induces a distinct conformational change that impairs this nuclear import process.[4][7][8]

-

Inhibition of DNA Binding and Coactivator Recruitment: Even if some Enzalutamide-bound AR translocates to the nucleus, it is unable to effectively bind to androgen response elements (AREs) on the DNA.[4][7] This prevents the recruitment of coactivators necessary for the initiation of gene transcription.

Caption: Enzalutamide's Multi-Point Inhibition of AR Signaling.

Quantitative Data on Androgen Receptor Antagonism

The following table summarizes key quantitative data for Enzalutamide and other relevant compounds, compiled from various studies.

| Compound | Target | Assay Type | Metric | Value | Reference |

| Enzalutamide | Androgen Receptor | Competitive Binding | Affinity (Fold > Bicalutamide) | 5-8x | [4] |

| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Binding | IC50 | 3.2 nM | [9] |

| Cyproterone Acetate | Androgen Receptor | Competitive Binding | IC50 | 4.4 nM | [9] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

-

Objective: To quantify the ability of Enzalutamide to displace a radiolabeled androgen (e.g., [³H]DHT) from the AR.

-

Methodology:

-

Prepare a source of androgen receptors, typically from the cytosol of prostate tissue (e.g., from gonadectomized hamsters) or from cells overexpressing the AR.[9]

-

Incubate the receptor preparation with a constant concentration of radiolabeled androgen ([³H]DHT) and varying concentrations of the unlabeled test compound (Enzalutamide).

-

After reaching equilibrium, separate the receptor-bound from the free radioligand using a method like charcoal adsorption.[10]

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of a compound on the subcellular localization of the androgen receptor.

-

Objective: To determine if Enzalutamide inhibits the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

-

Methodology:

-

Culture AR-positive cells (e.g., LNCaP prostate cancer cells) on glass coverslips.

-

Treat the cells with vehicle, an androgen (e.g., DHT), or androgen plus Enzalutamide for a specified time.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody specific for the androgen receptor.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the subcellular localization of the AR using fluorescence microscopy and quantify the nuclear-to-cytoplasmic fluorescence ratio.

-

Caption: Workflow for AR Nuclear Translocation Assay.

Quantitative Real-Time PCR (qRT-PCR) for Androgen-Responsive Genes

This assay measures the effect of a compound on the expression of AR target genes.

-

Objective: To assess the ability of Enzalutamide to inhibit androgen-mediated transcription of downstream target genes like Prostate-Specific Antigen (PSA).

-

Methodology:

-

Treat AR-positive cells with vehicle, androgen, or androgen plus Enzalutamide.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using primers specific for androgen-responsive genes (e.g., KLK3 for PSA) and a housekeeping gene for normalization.

-

Analyze the relative gene expression levels to determine the inhibitory effect of Enzalutamide on AR-mediated transcription.

-

Conclusion

Enzalutamide represents a significant advancement in the targeting of the androgen receptor signaling pathway. Its multi-pronged mechanism of action, encompassing the inhibition of androgen binding, nuclear translocation, and DNA binding, leads to a more profound and durable suppression of AR signaling compared to earlier-generation antagonists. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel androgen receptor antagonists. Understanding these core mechanisms is crucial for the rational design of next-generation therapies and for overcoming resistance mechanisms that may emerge during treatment.

References

- 1. The program of androgen-responsive genes in neoplastic prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitogenic Action of the Androgen Receptor Sensitizes Prostate Cancer Cells to Taxane-Based Cytotoxic Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 7. youtube.com [youtube.com]

- 8. CH5137291, an androgen receptor nuclear translocation-inhibiting compound, inhibits the growth of castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Metogest (SC-14207)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metogest (SC-14207) is a synthetic steroid belonging to the class of 19-nortestosterone derivatives. Its structure, characterized by a dimethyl substitution at the C16 position, is designed to modulate its interaction with steroid receptors, conferring progestogenic activity. Progestins are a class of drugs that mimic the effects of the natural hormone progesterone and are widely used in hormone therapy and contraception. The unique structural modifications of Metogest are anticipated to influence its potency, selectivity, and pharmacokinetic profile.

Synthesis of Metogest (SC-14207)

While a specific, detailed experimental protocol for the synthesis of Metogest is not publicly available, a plausible synthetic route can be inferred from the literature on the synthesis of related 16,16-dimethyl-17β-hydroxysteroids. The general strategy involves the introduction of the dimethyl group at the C16 position of a suitable steroid precursor, followed by the reduction of the C17 ketone.

A likely precursor for the synthesis is a 17-keto steroid. The introduction of the 16,16-dimethyl group can be achieved through methylation reactions. One possible approach involves the direct conversion of 17-ketosteroids into 16,16-dimethyl-17β-hydroxysteroids and 16,16-dimethyl-17-ketosteroids using methyl iodide in the presence of a strong base like sodium hydride.

Illustrative Synthetic Workflow:

Caption: A plausible synthetic workflow for Metogest (SC-14207).

Characterization of Metogest (SC-14207)

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Metogest.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | PubChem |

| Molecular Weight | 302.45 g/mol | PubChem |

| IUPAC Name | (17β)-17-Hydroxy-16,16-dimethylestr-4-en-3-one | PubChem |

| CAS Number | 52279-58-0 | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 302.22458 g/mol | PubChem |

| Monoisotopic Mass | 302.22458 g/mol | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

Computed Spectral Data

While experimental spectra are unavailable, predicted spectral information can guide analytical efforts.

| Spectral Data Type | Predicted Peaks/Fragments |

| ¹³C NMR | (Predicted) Approximately 20 distinct signals corresponding to the carbon skeleton. Key signals would include those for the carbonyl carbon (C3), the double bond carbons (C4, C5), the dimethyl carbons (C16), and the carbon bearing the hydroxyl group (C17). |

| ¹H NMR | (Predicted) Complex spectrum with signals corresponding to the steroidal backbone. Key signals would include a singlet for the C18 methyl group, two singlets for the C16 dimethyl groups, and a signal for the proton on C4 of the enone system. |

| Mass Spectrometry | (Predicted) A molecular ion peak (M+) at m/z 302. Fragmentation would likely involve loss of water (M-18) from the hydroxyl group and characteristic cleavages of the steroid rings. |

| Infrared (IR) Spectroscopy | (Predicted) Characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C-H stretches of the alkyl groups (~2850-3000 cm⁻¹), the C=O stretch of the α,β-unsaturated ketone (~1665 cm⁻¹), and the C=C stretch of the enone system (~1615 cm⁻¹). |

Mechanism of Action: Progesterone Receptor Signaling

As a progestin, Metogest is presumed to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of Metogest to the PR is expected to initiate a cascade of molecular events that modulate the expression of target genes.

Classical Genomic Signaling Pathway

The classical or genomic signaling pathway of the progesterone receptor involves the following key steps:

-

Ligand Binding: Metogest, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes.

-

Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis, which ultimately results in a physiological response.

Caption: Classical genomic signaling pathway of the progesterone receptor.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progesterone and its analogs can also elicit rapid, non-genomic effects. These actions are mediated by membrane-associated progesterone receptors (mPRs) or through interactions of the classical PR with cytoplasmic signaling molecules. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway, leading to more immediate cellular responses.

Caption: Simplified non-genomic signaling pathway of progesterone receptors.

Experimental Protocols

Due to the lack of publicly available, detailed experimental procedures for Metogest, this section provides a representative protocol for the synthesis of a structurally related 16,16-dimethyl steroid, which can serve as a methodological reference. The characterization methods described are standard analytical techniques used for the structural elucidation and purity assessment of organic compounds.

Illustrative Synthesis of a 16,16-Dimethyl-17β-hydroxysteroid

Disclaimer: The following protocol is for a related compound and should be adapted and optimized for the synthesis of Metogest.

Reaction: Conversion of a 17-ketosteroid to a 16,16-dimethyl-17β-hydroxysteroid.

Materials:

-

17-Ketosteroid precursor

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Methylation: a. To a stirred suspension of sodium hydride (x eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the 17-ketosteroid precursor (1 eq.) in anhydrous THF dropwise. b. Allow the reaction mixture to stir at room temperature for 1 hour. c. Cool the mixture to 0 °C and add methyl iodide (y eq.) dropwise. d. Let the reaction warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 16,16-dimethyl-17-ketosteroid.

-

Reduction: a. Dissolve the crude 16,16-dimethyl-17-ketosteroid in methanol. b. Cool the solution to 0 °C and add sodium borohydride (z eq.) portion-wise. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. d. Quench the reaction by the addition of acetone, followed by water. e. Concentrate the mixture under reduced pressure to remove most of the methanol. f. Extract the aqueous residue with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 16,16-dimethyl-17β-hydroxysteroid (Metogest).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a thin film or KBr pellet method.

-

Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water).

Conclusion

Metogest (SC-14207) is a synthetic progestin with a chemical structure designed for specific hormonal activity. While detailed experimental data on its synthesis and characterization are limited in the public domain, this guide provides a scientifically grounded overview based on established principles of steroid chemistry and pharmacology. The outlined synthetic strategy and characterization data serve as a valuable starting point for researchers. The elucidation of its mechanism of action through the progesterone receptor signaling pathways provides a framework for understanding its potential biological effects. Further research is warranted to fully elucidate the experimental details of its synthesis, its complete spectral and crystallographic characterization, and its precise pharmacological profile.

An In-depth Technical Guide on the Physicochemical Properties of 16,16-dimethyl-19-nortestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl-19-nortestosterone is a synthetic anabolic-androgenic steroid (AAS) belonging to the nandrolone (19-nortestosterone) family. While specific experimental data for this particular derivative is scarce in publicly available literature, this guide synthesizes information from structurally related compounds to provide a comprehensive overview of its expected physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of novel steroidal compounds. It includes predicted properties, detailed experimental protocols for their determination, and an overview of the relevant biological signaling pathways.

Chemical Structure and Identity

16,16-dimethyl-19-nortestosterone is a derivative of 19-nortestosterone, distinguished by the presence of two methyl groups at the C16 position of the steroid nucleus. This modification is expected to influence its metabolic stability and receptor binding affinity compared to the parent compound.

Table 1: Chemical Identity of 16,16-dimethyl-19-nortestosterone and Related Compounds

| Property | 16,16-dimethyl-19-nortestosterone (Predicted) | 19-nortestosterone (Nandrolone) | Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[1] | 7α,11β-Dimethyl-19-nortestosterone[2][3] |

| Molecular Formula | C20H30O2 | C18H26O2[1] | C20H30O2 |

| Molecular Weight | 302.45 g/mol | 274.4 g/mol [1] | 302.45 g/mol |

| CAS Number | Not available | 434-22-0[1] | Not available |

| Chemical Structure | (Predicted based on nomenclature) |

| (Structure available in scientific literature)[2][3] |

Physicochemical Properties

Table 2: Physicochemical Properties of 19-nortestosterone and Predicted Influence on 16,16-dimethyl-19-nortestosterone

| Property | 19-nortestosterone (Nandrolone) | Predicted Impact of 16,16-dimethylation | 16,16-dimethyl-19-nortestosterone (Predicted) |

| Melting Point | 124 °C[1] (for the base compound) | Likely altered due to changes in crystal lattice packing. | Not available |

| Solubility | Soluble in ethanol, DMSO; insoluble in water.[4] | Increased lipophilicity may further decrease aqueous solubility. | Expected to be soluble in organic solvents and poorly soluble in water. |

| pKa | Not typically ionizable under physiological conditions. The hydroxyl and ketone groups are very weak acids and bases. | Unlikely to significantly alter the non-ionizable nature. | Not applicable under physiological pH. |

| LogP (Octanol-Water) | ~3.4 (estimated) | Increased due to the addition of two methyl groups. | > 3.4 |

Experimental Protocols

For the characterization of novel steroid derivatives like 16,16-dimethyl-19-nortestosterone, standardized experimental protocols are crucial. Below are detailed methodologies for determining key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

-

Sample Preparation: The test compound is finely powdered and dried in a desiccator over a suitable drying agent.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20°C per minute to quickly determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is heated, with the temperature raised rapidly to about 20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

-

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For drug development, solubility in aqueous and organic solvents is a critical parameter.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of the solid test compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Standard Curve: A standard curve of the compound in the same solvent is prepared to accurately quantify the concentration.

pKa Determination

Principle: The pKa is the negative log of the acid dissociation constant (Ka) and indicates the strength of an acid. For compounds with ionizable groups, the pKa is crucial as it influences solubility, absorption, and distribution. Steroids like 19-nortestosterone derivatives are generally considered non-ionizable under physiological conditions. However, if ionizable functional groups were introduced, the following method could be applied.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of the test compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex molecules or in cases of overlapping pKa values, specialized software can be used to analyze the titration curve and determine the pKa values.

Biological Context: Androgen Receptor Signaling Pathway

19-nortestosterone and its derivatives exert their biological effects primarily through interaction with the androgen receptor (AR). The binding of an androgen to the AR initiates a cascade of events leading to changes in gene expression.

Caption: Classical Androgen Receptor Signaling Pathway.

Conclusion

While direct experimental data for 16,16-dimethyl-19-nortestosterone is not extensively documented, this guide provides a robust framework for its physicochemical characterization based on the properties of related and well-studied analogs. The provided experimental protocols offer standardized methods for determining its melting point, solubility, and pKa, which are essential for its development as a potential therapeutic agent. Understanding its interaction with the androgen receptor signaling pathway is fundamental to elucidating its biological activity. Further research is warranted to experimentally validate the predicted properties and to fully characterize the pharmacological profile of this compound.

References

In Vitro Androgen Receptor Binding Affinity of Metogest: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in mediating the physiological effects of androgens such as testosterone and dihydrotestosterone (DHT). Its function is crucial in the development and maintenance of male reproductive tissues and secondary sexual characteristics. Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer. Consequently, the AR is a primary therapeutic target for the development of both agonists and antagonists.

Metogest (SC-14207) has been identified as a steroidal antiandrogen.[1] Antiandrogens are compounds that inhibit the biological effects of androgens, typically by competitively binding to the AR and preventing its activation. The in vitro determination of a compound's binding affinity for the AR is a critical first step in its characterization as a potential antiandrogen. This is commonly achieved through competitive binding assays, which quantify the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Note on Data Availability: Despite a comprehensive literature search, specific quantitative in vitro androgen receptor binding affinity data (e.g., Kᵢ, IC₅₀, or RBA values) for Metogest (SC-14207) is not publicly available. The following sections provide the established methodologies and illustrative data for context.

Data Presentation: Quantifying Androgen Receptor Binding Affinity

The binding affinity of a compound to the androgen receptor is typically quantified and presented using several key parameters. These values are derived from competitive binding assays and allow for a standardized comparison of different compounds.

Table 1: Example Data Presentation for Androgen Receptor Binding Affinity

| Compound | Type | IC₅₀ (nM) | Kᵢ (nM) | Relative Binding Affinity (RBA) (%) |

| Dihydrotestosterone (DHT) | Androgen (Reference) | 1.5 | 0.5 | 100 |

| Testosterone | Androgen | 5.0 | 1.7 | 30 |

| Bicalutamide | Antiandrogen | 150 | 50 | 1 |

| Enzalutamide | Antiandrogen | 30 | 10 | 5 |

| Metogest (SC-14207) | Antiandrogen | Data Not Available | Data Not Available | Data Not Available |

-

IC₅₀ (Inhibitory Concentration 50%): This value represents the concentration of a test compound required to displace 50% of a specific radiolabeled or fluorescently labeled ligand from the androgen receptor. A lower IC₅₀ value indicates a higher binding affinity.

-

Kᵢ (Inhibition Constant): The Kᵢ is a more absolute measure of binding affinity, calculated from the IC₅₀ value and the concentration and affinity (Kd) of the labeled ligand. It represents the concentration of the competing ligand that would bind to half of the receptors at equilibrium in the absence of the labeled ligand.

-

Relative Binding Affinity (RBA): RBA expresses the affinity of a test compound relative to a standard, high-affinity ligand (typically DHT). It is calculated as: (IC₅₀ of reference ligand / IC₅₀ of test compound) x 100.

Experimental Protocols

The determination of in vitro androgen receptor binding affinity primarily relies on competitive binding assays. The following is a detailed description of a typical protocol.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for the androgen receptor.

Objective: To determine the IC₅₀ and subsequently calculate the Kᵢ of Metogest for the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP), or purified recombinant human androgen receptor.

-

Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).

-

Test Compound: Metogest (SC-14207) at a range of concentrations.

-

Reference Compound: Unlabeled dihydrotestosterone (DHT) for determining non-specific binding and as a positive control.

-

Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, and protease inhibitors to maintain receptor stability.

-

Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Androgen Receptor: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation.

-

Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of the radioligand ([³H]-DHT).

-

Competition: To these tubes, add increasing concentrations of the test compound (Metogest) or the unlabeled reference compound (DHT). Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled DHT (non-specific binding).

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add dextran-coated charcoal to the incubation mixture and centrifuge. The charcoal binds the free radioligand, leaving the receptor-bound radioligand in the supernatant. Alternatively, filter the mixture through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: Measure the radioactivity in the supernatant (or on the filters) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Androgen Receptor Signaling Pathway

Metogest, as an antiandrogen, is designed to interfere with the normal androgen receptor signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of its binding to the AR.

Upon binding to an agonist like DHT in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-regulatory proteins, initiates the transcription of genes responsible for androgenic effects. An antiandrogen like Metogest binds to the AR but does not induce the conformational changes necessary for full receptor activation, thereby inhibiting downstream gene transcription.

Conclusion

While specific quantitative data on the in vitro androgen receptor binding affinity of Metogest remains elusive in publicly accessible literature, the established methodologies for its determination are robust and well-characterized. The competitive radioligand binding assay is the gold standard for elucidating the affinity of a compound for the androgen receptor. The resulting IC₅₀ and Kᵢ values are indispensable for the preclinical evaluation of potential antiandrogens. Further research is required to definitively quantify the binding characteristics of Metogest and to fully understand its potential as a modulator of androgen receptor activity. This guide provides the necessary theoretical and methodological framework for undertaking such an investigation.

References

SC-14207 patent and initial development studies

A comprehensive search for the patent and initial development studies related to a compound designated SC-14207 has yielded no publicly available information. This designation does not appear to correspond to a known drug or investigational compound in the public domain.

Initial searches for "SC-14207 patent" and "SC-14207 initial development studies" did not return any relevant results for a pharmaceutical agent. The search results included information on unrelated patents with similar numerical identifiers, clinical trials for different substances such as subcutaneous anifrolumab and CRS-207, and information related to clinical research in South Carolina (abbreviated as SC).

It is possible that SC-14207 is an internal codename for a compound that has not yet been disclosed in public forums such as patent applications or scientific literature. Drug development is a lengthy process, and compounds are often given internal identifiers that are not made public until significant preclinical or clinical milestones are reached.

Without any foundational information on the nature of SC-14207, its molecular target, or its intended therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations—are contingent on the availability of this primary information.

Further investigation would require a more specific identifier for the compound, such as a different codename, a chemical name, or a patent application number. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult public databases such as PubMed, ClinicalTrials.gov, and patent office databases with known identifiers.

The Biological Activity of Metogest: A Technical Guide for Researchers

Disclaimer: Metogest (also known as SC-14207) is a steroidal antiandrogen that was patented in 1975 and underwent preliminary investigation for the treatment of acne but was never commercially marketed.[1][2] Consequently, a comprehensive portfolio of its biological activity, including specific quantitative data and detailed experimental protocols, is not extensively available in the public domain. This guide, therefore, provides an in-depth technical overview of the expected biological activity of Metogest based on the well-established characteristics of steroidal antiandrogens. The experimental protocols described are standard methodologies used to characterize such compounds.

Introduction to Steroidal Antiandrogens

Steroidal antiandrogens are a class of drugs that possess a steroidal chemical structure and function to inhibit the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT).[1] Their primary mechanism of action involves competitive antagonism of the androgen receptor (AR).[3][4] By binding to the AR, they prevent the binding of endogenous androgens and subsequent downstream signaling, which is crucial for the development and maintenance of male characteristics and is implicated in various pathologies, including prostate cancer and androgen-dependent skin conditions like acne and hirsutism.[1][3][5][6]

Metogest, or 16,16-dimethyl-19-nortestosterone, falls into this category of steroidal antiandrogens.[2] Like other compounds in its class, such as cyproterone acetate, it is anticipated to exert its effects through direct interaction with the androgen receptor.[3]

Presumed Mechanism of Action of Metogest

The antiandrogenic activity of Metogest is presumed to be mediated through the canonical androgen receptor signaling pathway. The binding of an antiandrogen to the AR can lead to a conformational change in the receptor that is distinct from that induced by an agonist.[7] This altered conformation can impair the proper interaction of the receptor with coactivator proteins, which are necessary for efficient transcriptional activation of androgen-responsive genes.[8]

The following diagram illustrates the general mechanism of action for a steroidal antiandrogen like Metogest:

Caption: Presumed mechanism of action of Metogest as a steroidal antiandrogen.

Quantitative Assessment of Biological Activity

To characterize the antiandrogenic properties of a compound like Metogest, a series of in vitro and in vivo assays are typically employed. The following tables summarize the types of quantitative data that would be generated from such studies, with examples from other known antiandrogens for illustrative purposes.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Binding Affinity (Ki, nM) | IC50 (nM) | Reference Compound |

| Metogest (Expected) | Recombinant Human AR | [³H]-R1881 | To be determined | To be determined | Dihydrotestosterone (DHT) |

| Cyproterone Acetate | Hamster Prostate Cytosol | [³H]-DHT | - | 4.4 | Dihydrotestosterone[9] |

| Bicalutamide | LNCaP Cells | [³H]-R1881 | - | 160 | R1881[10] |

| Enzalutamide | LNCaP Cells | [³H]-R1881 | - | 21.4 | R1881[10] |

Table 2: In Vitro Functional Antagonism in Reporter Gene Assays

| Compound | Cell Line | Reporter Gene Construct | Androgen Stimulant | IC50 (µM) |

| Metogest (Expected) | PC3/AR or similar | MMTV-luc or PSA-luc | Dihydrotestosterone (DHT) | To be determined |

| Hydroxyflutamide | T47D | Endogenous PSA | Dihydrotestosterone (DHT) | 0.02 (IC30) |

| p,p'-DDE | T47D | Endogenous PSA | Dihydrotestosterone (DHT) | 0.9 (IC30) |

Table 3: In Vivo Antiandrogenic Efficacy

| Compound | Animal Model | Androgen Stimulant | Endpoint Measured | % Inhibition |

| Metogest (Expected) | Castrated Male Rat | Testosterone | Ventral Prostate Weight | To be determined |

| Cimetidine | Castrated Male Rat | Testosterone | Ventral Prostate Weight | Significant Reduction |

| Cyproterone Acetate | Male Rat | Endogenous Androgens | Ventral Prostate Weight | Significant Reduction[11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiandrogenic activity of a steroidal compound like Metogest.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of Metogest for the androgen receptor.

Methodology:

-

Receptor Preparation: A source of androgen receptors is required. This can be a cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human androgen receptor expressed in a suitable cell line.[12][13]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone (R1881)) and varying concentrations of the unlabeled test compound (Metogest).[14]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the free radioligand. Common methods include charcoal-dextran adsorption or scintillation proximity assay (SPA).[13][15]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for an androgen receptor competitive binding assay.

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.

Objective: To determine if Metogest can functionally antagonize androgen receptor-mediated transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that either endogenously expresses the AR (e.g., LNCaP, T47D) or is co-transfected with an AR expression vector and a reporter vector is used.[16][17][18] The reporter vector contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter or the prostate-specific antigen (PSA) promoter.[16][19]

-

Treatment: The cells are treated with a known androgen (e.g., DHT or R1881) to induce reporter gene expression, in the presence of varying concentrations of the test compound (Metogest).[20]

-

Cell Lysis and Assay: After an appropriate incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.[20]

-

Data Analysis: The reporter activity is normalized to a control (e.g., a co-transfected Renilla luciferase vector or total protein concentration). The results are expressed as a percentage of the maximal androgen-induced activity. The IC50 value is determined from the dose-response curve.

Caption: Workflow for an androgen-responsive reporter gene assay.

In Vivo Assessment of Antiandrogenic Activity

Animal models are used to confirm the antiandrogenic effects of a compound in a physiological context. The Hershberger assay is a classic example.

Objective: To evaluate the in vivo efficacy of Metogest in antagonizing androgen-stimulated growth of accessory sex organs.

Methodology:

-

Animal Model: Immature, castrated male rats are typically used. Castration removes the endogenous source of androgens.

-

Dosing: The animals are treated with a replacement dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, such as the ventral prostate and seminal vesicles.[21] A separate group of animals receives the androgen plus the test compound (Metogest) at various doses.

-

Endpoint Measurement: After a defined treatment period (e.g., 7-10 days), the animals are euthanized, and the weights of the ventral prostate, seminal vesicles, and other androgen-sensitive tissues are recorded.[11]

-

Data Analysis: The ability of Metogest to inhibit the androgen-induced increase in organ weight is calculated and compared to the androgen-treated control group.

Conclusion

While specific experimental data on Metogest is scarce, its classification as a steroidal antiandrogen allows for a robust prediction of its biological activity and the methods required for its characterization. It is expected to act as a competitive antagonist of the androgen receptor, thereby inhibiting androgen-dependent gene transcription and physiological processes. The experimental protocols outlined in this guide represent the standard battery of assays that would be necessary to fully elucidate the pharmacological profile of Metogest and provide the quantitative data required for further drug development. Researchers investigating novel steroidal antiandrogens can utilize these methodologies to comprehensively assess their compounds of interest.

References

- 1. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 2. Metogest [medbox.iiab.me]

- 3. Antiandrogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of antiandrogens and value of combining androgen suppression with antiandrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiandrogen - Wikipedia [en.wikipedia.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Mechanism of antiandrogen action: conformational changes of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vivo studies on the antiandrogenic effects of cimetidine versus cyproterone acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 16. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cimetidine is an antiandrogen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metogest (SC-14207) from Steroidal Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metogest (SC-14207), chemically known as 16,16-dimethyl-19-norprogesterone, is a synthetic progestin. This document outlines a detailed laboratory-scale protocol for the synthesis of Metogest from the readily available steroidal precursor, 19-norandrostenedione. The synthesis involves a four-step sequence: protection of the 3-keto group, gem-dimethylation at the C16 position, introduction of the C17-acetyl side chain, and final deprotection. This protocol provides detailed methodologies for each experimental stage, accompanied by quantitative data and visualizations to aid in reproducibility and understanding.

Introduction

The synthesis of modified steroid hormones is a cornerstone of medicinal chemistry, leading to the development of potent and selective therapeutic agents. Metogest is a 19-norprogesterone derivative characterized by the presence of a gem-dimethyl group at the C16 position. This structural modification is of interest for its potential to alter the biological activity and pharmacokinetic profile compared to the parent compound, 19-norprogesterone. The following protocol details a plausible and chemically sound synthetic route to obtain Metogest for research and development purposes.

Synthesis Pathway Overview

The overall synthetic strategy for Metogest from 19-norandrostenedione is depicted below. The pathway is designed to selectively modify the D-ring of the steroid nucleus while preserving the critical A-ring functionality.

Caption: Proposed synthetic pathway for Metogest.

Experimental Protocols

Step 1: Protection of the 3-Keto Group of 19-Norandrostenedione

This step selectively protects the more reactive Δ⁴-3-keto group as an ethylene ketal, preventing its participation in subsequent reactions targeting the D-ring.

Methodology:

-

To a solution of 19-norandrostenedione (1 equivalent) in toluene, add ethylene glycol (10-15 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield 3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one.

| Parameter | Value/Condition |

| Starting Material | 19-Norandrostenedione |

| Reagents | Ethylene glycol, p-toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours (monitor by TLC) |

| Work-up | Aqueous wash, drying, and concentration |

| Purification | Recrystallization |

| Expected Yield | ~90-95% |

Step 2: Gem-Dimethylation at the C16 Position

This crucial step introduces the characteristic 16,16-dimethyl group. The reaction proceeds via the formation of an enolate at C17, followed by nucleophilic attack on a methylating agent. To achieve gem-dimethylation, the process is typically carried out with an excess of the methylating agent and a strong base.

Methodology:

-

To a solution of the 3-protected 19-norandrostenedione (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or tert-butanol, add a strong base such as potassium tert-butoxide or sodium hydride (excess, e.g., 2.5-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified time to ensure complete enolate formation.

-

Add methyl iodide (excess, e.g., 3-4 equivalents) dropwise to the reaction mixture, maintaining the temperature.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 3,3-Ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17-one.

| Parameter | Value/Condition |

| Starting Material | 3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one |

| Reagents | Potassium tert-butoxide/Sodium hydride, Methyl iodide |

| Solvent | THF or tert-butanol |

| Reaction Temperature | 0 °C to reflux (monitor for optimal conditions) |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Work-up | Quenching, extraction, and washing |

| Purification | Column Chromatography |

| Expected Yield | ~50-60% |

Step 3: Introduction of the 17-Acetyl Side Chain

This transformation is achieved in two stages: ethynylation of the 17-keto group followed by hydration of the resulting alkyne.

3a. Ethynylation of the 17-Keto Group

Methodology:

-

Prepare a solution of lithium acetylide-ethylenediamine complex in an anhydrous solvent like THF or dioxane under an inert atmosphere. Alternatively, bubble acetylene gas through a solution of a strong base (e.g., potassium tert-butoxide) in an appropriate solvent.[1]

-

Add a solution of the 16,16-dimethyl-17-keto steroid (1 equivalent) in the same anhydrous solvent to the acetylide solution at a low temperature (e.g., 0 °C).[1]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the organic phase with water and brine.

-

Dry the organic layer, filter, and concentrate to give the crude 17α-Ethynyl-3,3-ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17β-ol. This intermediate is often used in the next step without extensive purification.

| Parameter | Value/Condition |

| Starting Material | 3,3-Ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17-one |

| Reagents | Lithium acetylide-ethylenediamine complex or Acetylene/strong base |

| Solvent | Anhydrous THF or Dioxane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching and extraction |

| Expected Yield | ~85-95% (crude) |

3b. Hydration of the Ethynyl Group

Methodology:

-

Dissolve the crude ethynylated steroid from the previous step in a mixture of a suitable organic solvent (e.g., methanol or acetone) and an aqueous acidic solution containing a mercury(II) salt catalyst (e.g., mercuric sulfate in sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product contains the 17-acetyl steroid with the 3-keto group still protected.

| Parameter | Value/Condition |

| Starting Material | 17α-Ethynyl-3,3-ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17β-ol |

| Reagents | Mercuric sulfate, Sulfuric acid, Water |

| Solvent | Methanol or Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Work-up | Neutralization and extraction |

| Expected Yield | ~70-80% (over two steps) |

Step 4: Deprotection of the 3-Keto Group

The final step involves the acidic hydrolysis of the ketal protecting group to regenerate the Δ⁴-3-keto functionality, yielding Metogest.

Methodology:

-

Dissolve the crude product from the previous step in a mixture of an organic solvent (e.g., acetone or methanol) and a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the organic solvent in vacuo and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude Metogest.

-

Purify the final product by column chromatography followed by recrystallization to obtain pure Metogest.

| Parameter | Value/Condition |

| Starting Material | 3,3-Ethylenedioxy-16,16-dimethyl-19-norpregn-5(10)-en-20-one |

| Reagents | Dilute aqueous acid (e.g., HCl, H₂SO₄) |

| Solvent | Acetone or Methanol |

| Reaction Temperature | Room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Neutralization and extraction |

| Purification | Column Chromatography and Recrystallization |

| Expected Yield | ~85-95% |

Summary of Quantitative Data

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Ketal Protection | 19-Norandrostenedione | 3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one | 90-95 |

| 2 | Gem-Dimethylation | Protected 19-Norandrostenedione | 16,16-Dimethyl-17-keto steroid | 50-60 |